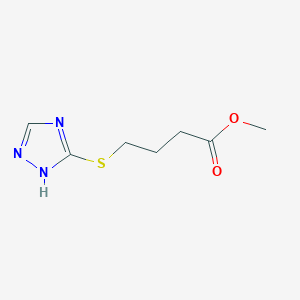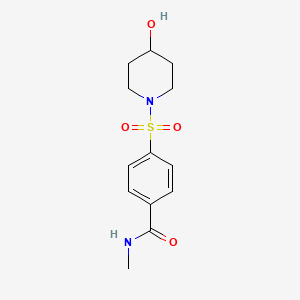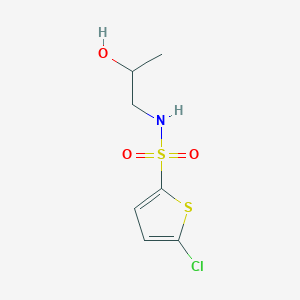
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and agriculture. This compound is a member of the triazole family and is commonly referred to as MTBS.
作用机制
The mechanism of action of MTBS is not fully understood. However, it is believed to work by inhibiting various enzymes and metabolic pathways in cells. In cancer cells, MTBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungal cells, MTBS has been found to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects
MTBS has been found to have various biochemical and physiological effects. In cancer cells, MTBS has been shown to induce apoptosis, or programmed cell death. It has also been found to inhibit the expression of various genes involved in cell proliferation and angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
In fungal cells, MTBS has been found to disrupt the integrity of the cell membrane, leading to cell death. It has also been shown to inhibit the growth of fungal hyphae, the thread-like structures that allow fungi to penetrate and infect plant tissues.
实验室实验的优点和局限性
MTBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a broad spectrum of activity against various cancer cells and plant pathogens, making it a versatile compound for studying different diseases.
However, there are also some limitations to using MTBS in lab experiments. It has been found to be toxic to some normal cells, which can limit its potential use in cancer therapy. It also has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on MTBS. One area of interest is the development of novel derivatives of MTBS with improved activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MTBS in more detail, to better understand its effects on cancer cells and plant pathogens. Additionally, the potential use of MTBS as a biopesticide in organic farming is an area of interest that warrants further investigation.
Conclusion
In conclusion, MTBS is a chemical compound with potential applications in the field of medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MTBS is needed to fully understand its potential as a therapeutic agent and biopesticide.
合成方法
The synthesis of MTBS involves the reaction of 1H-1,2,4-triazole-5-thiol with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous dimethylformamide. The product is then purified by column chromatography to obtain pure MTBS.
科学研究应用
MTBS has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, MTBS has been found to have antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MTBS has also been found to have potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.
In agriculture, MTBS has been studied for its potential use as a fungicide and herbicide. It has been found to be effective against various plant pathogens, including Fusarium graminearum, which causes Fusarium head blight in wheat and other cereal crops. MTBS has also been shown to have herbicidal activity against various weeds, including barnyardgrass and goosegrass.
属性
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-6(11)3-2-4-13-7-8-5-9-10-7/h5H,2-4H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFGETWVTKQHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)




![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)